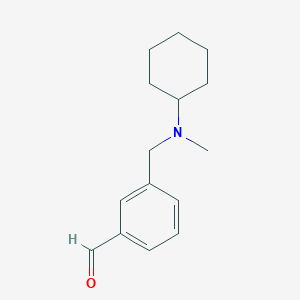

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

Description

BenchChem offers high-quality 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[cyclohexyl(methyl)amino]methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-16(15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)12-17/h5-7,10,12,15H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXVUCHSMCDAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of N-Substituted Aminobenzaldehydes: A Technical Whitepaper

Executive Summary

N-substituted aminobenzaldehydes are critical bifunctional building blocks in organic synthesis, materials science, and medicinal chemistry. By housing both an electrophilic formyl group and a nucleophilic, electron-donating substituted amine on a single aromatic scaffold, these molecules exhibit unique electronic, spectral, and solubility profiles. This whitepaper provides an in-depth analysis of their physicochemical properties, the causality behind their reactivity, and field-proven experimental protocols for their characterization and synthetic application.

Structural and Electronic Foundations

The fundamental physicochemical behavior of N-substituted aminobenzaldehydes is dictated by a pronounced "push-pull" electronic system. The N-substituted amino group acts as a potent electron-donating group (EDG) via resonance, while the formyl (aldehyde) group serves as an electron-withdrawing group (EWG).

This intramolecular charge transfer (ICT) significantly alters the molecule's dipole moment, polarizability, and spectral properties. For instance, 1 (DMAB), commonly known as Ehrlich's reagent, exhibits a characteristic yellow hue. This is a direct result of a bathochromic shift caused by the extended conjugation of the nitrogen lone pair with the aromatic

Electronic push-pull mechanism in N-substituted aminobenzaldehydes driving charge transfer.

Quantitative Physicochemical Data

Understanding the baseline physical properties of these compounds is critical for rational solvent selection, extraction design, and chromatographic separation. Table 1 summarizes the key properties of 4-(dimethylamino)benzaldehyde, a prototypical and widely utilized member of this class.

Table 1: Physicochemical Properties of 4-(dimethylamino)benzaldehyde (CAS: 100-10-7)

| Property | Value | Scientific Implication |

| Molecular Weight | 149.19 g/mol | Standard for stoichiometric calculations[1]. |

| Melting Point | 70–75 °C | Indicates a stable crystalline solid at room temperature[2]. |

| Boiling Point | 176–177 °C (at 17 mmHg) | Requires vacuum distillation for thermal purification[2]. |

| Density | 1.072 g/cm³ | Slightly denser than water, relevant for biphasic extractions[2]. |

| LogP (Octanol/Water) | ~1.8 (Computed) | Moderately lipophilic; dictates membrane permeability[1]. |

| Physical Appearance | Yellow to brown crystalline powder | Colorimetric indicator of purity and light exposure[3]. |

Solvation Dynamics and Solubility Profiles

The solubility of N-substituted aminobenzaldehydes is governed by their amphiphilic nature. The hydrophobic aromatic core and alkyl substituents on the nitrogen restrict aqueous solubility, while the polar carbonyl and amino groups facilitate dipole-dipole interactions and hydrogen bonding.

-

Organic Solvents: These compounds are highly soluble in organic solvents such as 3[3]. The polarity imparted by the dialkylamino group assists in solubilizing the compound in polar aprotic solvents (e.g., DMF, DMSO).

-

Aqueous Environments: They exhibit limited solubility in neutral water due to the dominant hydrophobic character of the aromatic ring[3]. However, causality dictates that protonation of the tertiary amine in acidic media (e.g., 1M HCl) drastically increases aqueous solubility by converting the neutral molecule into a highly polar, solvated ammonium salt. This pH-dependent solubility is frequently exploited in acid-base extraction protocols.

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, ensuring the integrity of experimental data relies on self-validating workflows. Below are robust protocols for characterizing and synthesizing these compounds.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality Focus: We use mutually saturated octanol and water to prevent volume changes during equilibration, which would otherwise skew the final concentration calculations.

-

Preparation of Phases: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Allow the phases to separate completely to ensure mutual saturation.

-

Sample Dissolution: Dissolve exactly 10.0 mg of the N-substituted aminobenzaldehyde in 10.0 mL of the saturated octanol phase.

-

Equilibration: Transfer 5.0 mL of the spiked octanol to a glass vial containing 5.0 mL of the saturated aqueous phase. Shake mechanically at 25 °C for 60 minutes.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions.

-

Quantification & Self-Validation: Analyze both phases using RP-HPLC (UV detection at

~340 nm). Validation step: Calculate the mass balance ( -

Calculation:

.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminobenzaldehydes

Causality Focus: Microwave irradiation accelerates the nucleophilic aromatic substitution (

-

Reagent Assembly: In a microwave-safe vessel, combine 0.02 mol of 4-fluorobenzaldehyde, 0.022 mol of the secondary amine (e.g., morpholine), and 0.025 g of potassium carbonate in 15 mL of DMF[4].

-

Irradiation: Subject the mixture to microwave irradiation (500 W) for 30 minutes with minor interruptions to prevent over-pressurization[4].

-

Reaction Monitoring: Validation step: Spot the reaction mixture on a silica TLC plate alongside the starting 4-fluorobenzaldehyde. Elute with 20% EtOAc/Hexane. Complete disappearance of the starting material spot under UV (254 nm) confirms reaction completion.

-

Workup: Quench the reaction with 100 mL of cold water. Extract the product with ethyl acetate (

mL). Dry the combined organic layers over anhydrous

Applications in Medicinal Chemistry: The Friedländer Synthesis

N-substituted 2-aminobenzaldehydes are indispensable precursors in the 5[5]. This powerful reaction involves the condensation of a 2-aminobenzaldehyde with a ketone possessing an

Stepwise mechanism of the Friedländer quinoline synthesis using 2-aminobenzaldehydes.

References

-

4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

4-Dimethylaminobenzaldehyde - Solubility of Things Source: Solubility of Things URL:[Link]

-

Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde Source: Scribd URL:[Link]

-

Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | ACS Omega Source: American Chemical Society (ACS) URL:[Link]

Sources

The Push-Pull System: Advanced Spectroscopic Characterization of Tertiary Amino Benzaldehydes

Topic: Spectroscopic Characterization of Tertiary Amino Benzaldehydes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Electronic Architecture

Tertiary amino benzaldehydes (e.g., 4-(dimethylamino)benzaldehyde, DMAB) are not merely structural intermediates; they are prototypical "push-pull"

For the researcher, this electronic architecture dictates the characterization strategy. Standard spectral libraries often fail to capture the solvent-dependent dynamic behavior of these molecules. This guide moves beyond basic peak assignment, focusing on the diagnostic signatures of the ICT state, the Twisted Intramolecular Charge Transfer (TICT) phenomenon, and the resonance-induced shifts in vibrational and magnetic resonance spectroscopy.

Electronic Absorption & Fluorescence: Probing the Charge Transfer

The most defining characteristic of tertiary amino benzaldehydes is their sensitivity to the microenvironment. Unlike simple aldehydes, their UV-Vis and fluorescence profiles are governed by the stability of the charge-separated state.

The ICT and TICT Mechanism

Upon photoexcitation, the molecule transitions from a ground state to a Locally Excited (LE) state (planar). In polar solvents, the molecule may undergo a rotation around the

-

Diagnostic Indicator: A significant bathochromic (red) shift in absorption and emission maxima as solvent polarity increases (positive solvatochromism).[2]

Quantitative Spectral Data (Solvatochromism)

The following table illustrates the solvatochromic shift for 4-(dimethylamino)benzaldehyde (DMAB). Note how the absorption band (

| Solvent | Dielectric Constant ( | Electronic Transition | ||

| Cyclohexane | 2.02 | ~328 | ~340 | |

| Chloroform | 4.81 | ~342 | ~390 | Mixed LE/ICT |

| Acetonitrile | 37.5 | ~355 | ~410 | ICT Dominant |

| Ethanol | 24.5 | ~358 | ~420-480* | ICT / TICT (H-bonding) |

*Emission in protic solvents is broad and highly dependent on concentration and excitation wavelength due to TICT stabilization.

Visualization: The Photophysical Pathway

The following diagram maps the excitation and relaxation pathways, highlighting the competition between the planar LE state and the twisted TICT state.

Figure 1: Photophysical pathways of tertiary amino benzaldehydes, illustrating the branching between Locally Excited (LE) and TICT states.

Vibrational Spectroscopy (IR): Evidence of Resonance

In Infrared (IR) spectroscopy, the "push-pull" character manifests as a bond order reduction in the carbonyl group.

The Carbonyl Shift

In a standard benzaldehyde, the

Diagnostic IR Bands

| Functional Group | Frequency ( | Assignment & Notes |

| Aldehyde C-H | 2700–2900 | Fermi Resonance doublet. Two distinct bands (approx. 2720 & 2820 cm |

| Carbonyl (C=O) | 1660–1680 | Diagnostic Peak. Significantly lower than unsubstituted benzaldehyde (~1700 cm |

| Aromatic C=C | 1580–1600 | Ring skeletal vibrations, often intensified by the polar nature of the substituent. |

| C-N Stretch | 1360–1380 | Aryl-amine bond stretching. Strong intensity due to the dipole. |

Nuclear Magnetic Resonance (NMR): Structural Confirmation

NMR provides the most definitive structural proof. The key feature here is the shielding/deshielding effects caused by the electron distribution.

H NMR Signatures (in CDCl or DMSO- )

-

Aldehyde Proton (-CHO): Appears as a sharp singlet very downfield, typically

9.7 – 9.9 ppm . It is slightly more shielded (upfield) than nitrobenzaldehyde due to the electron-donating amine, but still distinct. -

Aromatic Protons (AA'BB' System):

-

Ortho to Carbonyl (

): Deshielded doublet at -

Ortho to Amine (

): Shielded doublet at

-

-

N-Alkyl Protons:

-

N-Methyl (DMAB): Strong singlet at

3.0 – 3.1 ppm . The integration must correspond to 6 protons. -

N-Ethyl: Quartet (~3.4 ppm) and Triplet (~1.2 ppm).

-

C NMR Benchmarks

-

Carbonyl Carbon:

190.0 – 191.5 ppm . -

Aromatic C-N:

153 – 155 ppm (Deshielded ipso carbon). -

Aromatic C-CHO:

125 – 127 ppm .

Experimental Protocols

Protocol: Spectroscopic Purity Validation

Objective: Ensure the sample is free from oxidation products (benzoic acids) which can quench fluorescence and shift IR peaks.

Step-by-Step Methodology:

-

Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) for UV-Vis. Use DMSO-

for NMR if the sample is sparingly soluble in CDCl -

Sample Preparation (UV-Vis):

-

Prepare a stock solution of

in MeCN. -

Dilute to

for measurement. Absorbance at

-

-

Sample Preparation (NMR):

-

Dissolve ~10 mg of compound in 0.6 mL solvent.

-

Critical Step: Filter the solution through a small plug of glass wool into the NMR tube to remove any suspended oxidized particulates.

-

-

Acquisition:

-

Run

H NMR with a sufficient delay ( -

Check for a broad singlet at ~10-12 ppm (indicating carboxylic acid contamination).

-

Workflow Visualization

The following diagram outlines the logical flow for characterizing a synthesized tertiary amino benzaldehyde derivative.

Figure 2: Integrated workflow for the isolation and spectroscopic validation of amino benzaldehydes.

References

-

NIST Mass Spectrometry Data Center. "Benzaldehyde, 4-(dimethylamino)- Spectral Data." NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, 103(10), 3899–4032. (Seminal work on TICT mechanisms).

- Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.

-

PubChem. "4-(Dimethylamino)benzaldehyde Compound Summary." National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex pharmacophores. 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde (IUPAC: 3-{[cyclohexyl(methyl)amino]methyl}benzaldehyde) represents a highly versatile, high-value intermediate. Structurally, it combines an electrophilic benzaldehyde core with a sterically hindered, basic tertiary amine.

This specific meta-substituted architecture is frequently deployed in the synthesis of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) modulators. The lipophilic cyclohexyl group enhances blood-brain barrier (BBB) penetration, while the tertiary amine provides a critical ionizable center for target binding and aqueous solubility [3]. This whitepaper details the physiochemical profile, a self-validating synthetic methodology, and the mechanistic causality behind its downstream applications.

Structural and Physiochemical Profiling

Understanding the quantitative metrics of a building block allows chemists to predict the pharmacokinetic trajectory of the final drug candidate. The following table summarizes the core physiochemical properties of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde.

| Property | Value | Structural Implication |

| IUPAC Name | 3-{[cyclohexyl(methyl)amino]methyl}benzaldehyde | Unambiguous stereochemical and regiochemical identity. |

| Molecular Formula | C₁₅H₂₁NO | Defines the atomic composition and mass boundaries. |

| Molecular Weight | 231.34 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Low TPSA (< 90 Ų) strongly favors BBB permeability for CNS targets. |

| Hydrogen Bond Donors (HBD) | 0 | Absence of HBDs reduces desolvation penalties during lipid bilayer transit. |

| Hydrogen Bond Acceptors (HBA) | 2 | Aldehyde oxygen and tertiary amine nitrogen serve as key interaction points. |

| Rotatable Bonds | 4 | Maintains a balance between conformational flexibility and entropic penalty upon binding. |

| Predicted LogP | ~3.2 | Highly lipophilic; optimal for hydrophobic pocket occupation in target proteins. |

Retrosynthetic Analysis and Synthesis Protocols

Direct reductive amination of isophthalaldehyde with N-methylcyclohexylamine often yields an intractable statistical mixture of mono- and bis-alkylated products. To circumvent this, we employ a highly controlled, two-step sequence utilizing a protected acetal scaffold.

Synthesis Workflow Diagram

Forward synthesis workflow of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde via SN2 alkylation.

Step-by-Step Self-Validating Protocol

Step 1: Sₙ2 Alkylation of the Protected Scaffold

-

Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base in acetonitrile (MeCN). It efficiently scavenges the HBr byproduct without inducing base-catalyzed side reactions (e.g., E2 elimination or ether cleavage). MeCN provides the optimal dielectric constant to stabilize the Sₙ2 transition state.

-

Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2-(3-(bromomethyl)phenyl)-1,3-dioxolane (10.0 g, 41.1 mmol) in anhydrous MeCN (100 mL).

-

Execution: Add anhydrous K₂CO₃ (11.4 g, 82.2 mmol, 2.0 eq) followed by N-methylcyclohexylamine (5.1 g, 45.2 mmol, 1.1 eq) dropwise. Heat the suspension to 80 °C under nitrogen for 12 hours.

-

Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 4:1, UV). The starting material (R_f ~0.6) must completely disappear. A new, more polar spot (R_f ~0.3) will emerge, which stains positive with Dragendorff's reagent, confirming the formation of the basic tertiary amine.

-

Isolation: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo. Partition between EtOAc and water, extract, wash with brine, and dry over Na₂SO₄ to yield the crude acetal intermediate.

Step 2: Acetal Deprotection

-

Causality: Cyclic acetals are robust against the basic conditions of Step 1 but are highly labile under aqueous acidic conditions. Tetrahydrofuran (THF) is used as a co-solvent to ensure the lipophilic intermediate remains entirely in solution during hydrolysis [2].

-

Execution: Dissolve the crude acetal in THF (80 mL). Add 2M aqueous HCl (40 mL) dropwise at 0 °C. Stir at room temperature for 4 hours.

-

Self-Validation (In-Process Control): Monitor via TLC (CH₂Cl₂/MeOH 9:1). The acetal spot (R_f ~0.5) will convert to the target aldehyde (R_f ~0.4). The new spot will stain violently with 2,4-dinitrophenylhydrazine (2,4-DNPH), definitively proving the unmasking of the free carbonyl.

-

Isolation: Neutralize carefully to pH 8 using saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography to afford the pure target compound.

Mechanistic Insights into Downstream Applications

The primary utility of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde lies in its capacity to act as an electrophile in reductive amination reactions. This allows medicinal chemists to rapidly append complex primary or secondary amines to the scaffold.

Reductive Amination Logic and Causality

The industry standard for this transformation utilizes sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of NaBH(OAc)₃ over sodium borohydride (NaBH₄) is dictated by strict chemoselectivity. The electron-withdrawing acetoxy ligands significantly attenuate the hydridic character of the boron center. Consequently, NaBH(OAc)₃ does not rapidly reduce free aldehydes at room temperature. Instead, it selectively reduces the highly electrophilic iminium ion generated in situ upon condensation of the aldehyde with an amine. This prevents the premature reduction of the starting material to a dead-end benzyl alcohol [1].

Mechanistic Pathway Diagram

Mechanistic pathway of reductive amination utilizing the benzaldehyde scaffold.

By leveraging this pathway, researchers can systematically build libraries of compounds containing the 3-((cyclohexyl(methyl)amino)methyl)phenyl motif, optimizing for target affinity, metabolic stability, and pharmacokinetic exposure.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

-

Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press. URL:[Link]

Technical Guide: Solubility Profiling & Modulation of N-Cyclohexyl-N-methylaminomethyl Compounds

Topic: Solubility Profiling & Modulation of N-Cyclohexyl-N-methylaminomethyl Compounds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The N-cyclohexyl-N-methylaminomethyl moiety represents a critical pharmacophore in medicinal chemistry, often utilized to modulate the physicochemical properties of polar scaffolds. Structurally, this group introduces a dichotomy: the cyclohexyl ring significantly enhances lipophilicity (increasing membrane permeability), while the tertiary amine provides a basic center for salt formation (enhancing aqueous solubility at low pH).

This guide provides an in-depth analysis of the solubility behavior of these compounds, distinguishing between stable benzylamine derivatives (e.g., Bromhexine) and labile Mannich base prodrugs. It details self-validating protocols for solubility determination, emphasizing the critical balance between hydrolytic stability and dissolution kinetics.

Physicochemical Architecture

Understanding the solubility of N-cyclohexyl-N-methylaminomethyl compounds requires deconstructing the moiety into its functional components.

Structure-Property Relationships (SPR)

The moiety consists of three distinct zones affecting solvation:

-

The Lipophilic Anchor (Cyclohexyl): Adds substantial hydrophobicity. The LogP contribution is approximately +2.5 to +3.0, drastically reducing intrinsic aqueous solubility (

) but enhancing passive transport across lipid bilayers. -

The Steric Regulator (Methyl): The N-methyl group reduces steric hindrance compared to an N-ethyl or N-isopropyl analog, maintaining a compact hydrodynamic radius while preventing hydrogen bond donation at the nitrogen center.

-

The Ionization Center (Tertiary Amine): Typically exhibits a pK

between 9.0 and 10.5. This high pK

The Stability-Solubility Trade-off

A critical distinction must be made based on the linkage:

-

Type A: Stable Benzylamines (C-C Linkage): (e.g., Bromhexine). The aminomethyl group is attached to an aromatic ring via a C-C bond. These are chemically stable; solubility is purely a function of pH and lattice energy.

-

Type B: Labile Mannich Bases (N-C-N or O-C-N Linkage): Used as prodrugs. The group is attached to an amide, imide, or phenol. These are subject to pH-dependent hydrolysis, releasing formaldehyde and N-methylcyclohexylamine.

Figure 1: Structural classification of N-cyclohexyl-N-methylaminomethyl compounds determining solubility and stability mechanisms.

Solubility Profiling Protocols

Accurate solubility measurement for these compounds is complicated by their basicity (glass adsorption) and potential instability. The following protocols are designed with built-in validation steps.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility (

Reagents:

-

Universal Buffer (Britton-Robinson) or specific buffers (pH 1.2, 4.5, 6.8, 7.4).

-

HPLC-grade Acetonitrile (for sample dilution).

Workflow:

-

Saturation: Add excess solid compound to 2 mL of buffer in borosilicate glass vials.

-

Equilibration: Agitate at 37°C for 24–48 hours.

-

pH Verification (Critical Step): Measure the pH of the supernatant after equilibrium. The dissolving basic amine can shift the bulk pH significantly. If pH shifts > 0.1 unit, adjust and re-equilibrate.

-

Separation: Centrifuge at 10,000 rpm for 10 mins (avoid filtration if possible to prevent filter adsorption of lipophilic amines).

-

Quantification: Analyze supernatant via HPLC-UV.

Data Interpretation:

| pH Condition | Expected State | Solubility Prediction |

|---|

| pH 1.2 | Fully Protonated (

Protocol B: Kinetic Solubility with Stability Check

Objective: Estimate solubility for HTS while monitoring for Mannich base hydrolysis (Type B). Applicability: Labile prodrugs or early-stage discovery compounds.

Workflow:

-

Stock Prep: Prepare 10 mM stock in DMSO.

-

Spike: Spike stock into PBS (pH 7.4) to a target concentration (e.g., 50 µM).

-

Incubation: Shake for 2 hours at room temperature.

-

Analysis (Dual-Signal):

-

Inject sample into LC-MS immediately.

-

Monitor Parent Mass (M+) and Hydrolysis Product Mass (Parent - 125 Da).

-

Note: Loss of 125 Da corresponds to the cleavage of the N-cyclohexyl-N-methylaminomethyl group (-CH2-N(Me)Cy).

-

Self-Validating Logic:

-

If precipitate forms and parent mass is stable

Poor Solubility. -

If solution is clear but parent mass decreases

Chemical Instability (Hydrolysis), not Solubility.

Quantitative Data Summary: Bromhexine HCl Case Study

Bromhexine serves as the benchmark for this moiety. The following data illustrates the extreme pH-dependency driven by the N-cyclohexyl-N-methylamine group.

| Parameter | Value | Source |

| pKa | ~10.5 (Amine) | [1] |

| LogP (Octanol/Water) | ~5.08 | [2] |

| Solubility (Water, Neutral) | Very slightly soluble (< 0.1 mg/mL) | [3] |

| Solubility (pH 1.2) | Soluble (as HCl salt) | [3] |

| Solubility (Methanol) | Sparingly soluble | [3] |

Insight: The high LogP (5.[1]08) confirms the dominance of the cyclohexyl and dibromophenyl groups in driving lipophilicity, overriding the polarity of the amine at neutral pH.

Mechanism of Action & Signaling (Gyrase Inhibition)

In the context of DNA Gyrase inhibitors (e.g., 2-quinolinone derivatives), the N-cyclohexyl-N-methylaminomethyl moiety functions not just as a solubilizer but as a hydrophobic space-filler.[2]

Figure 2: The dual role of the moiety in binding affinity (hydrophobic) and formulation (solubility).[3]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2442, Bromhexine.[Link]

-

Japanese Pharmacopoeia. Bromhexine Hydrochloride Monograph.[Link]

-

Ushiyama, F., et al. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Omega. [Link]

-

Kaewnopparat, N., et al. Enhanced Bromhexine Hydrochloride Solubility and Dissolution by Inclusion Complexation with Methylated β-cyclodextrin.[1][Link]

Sources

Theoretical Mechanisms and Methodologies for the Formation of 3-Substituted Benzaldehydes

Executive Summary

In pharmaceutical development, 3-substituted (meta-substituted) benzaldehydes are highly valued as versatile building blocks for Active Pharmaceutical Ingredients (APIs). However, their synthesis presents a fundamental regiochemical challenge: the formyl group (-CHO) is a strongly deactivating, meta-directing moiety. This electronic nature makes direct functionalization sluggish, while alternative routes require precise organometallic control.

This whitepaper dissects the theoretical mechanisms and provides self-validating experimental protocols for the three core paradigms of 3-substituted benzaldehyde formation: Classical Electrophilic Aromatic Substitution (EAS), Organometallic Formylation (Bouveault Synthesis), and state-of-the-art Palladium-Catalyzed meta-C–H Functionalization.

Paradigm 1: Electrophilic Aromatic Substitution (EAS)

Theoretical Mechanism

The formyl group dictates the regiochemistry of incoming electrophiles through two synergistic electronic effects:

-

Resonance (-M Effect): The carbonyl oxygen draws

-electron density out of the aromatic ring, placing partial positive charges explicitly on the ortho and para positions. -

Inductive (-I Effect): The

hybridized carbonyl carbon withdraws

When an electrophile (e.g., a nitronium ion,

Fig 1: Reaction coordinate for the EAS nitration of benzaldehyde.

Self-Validating Protocol: Synthesis of 3-Nitrobenzaldehyde

Causality Note: Fuming nitric acid and concentrated sulfuric acid are used to generate a high concentration of the

-

Preparation: In a flame-dried 250 mL round-bottom flask, prepare a nitrating mixture of conc.

(50 mL) and fuming -

Addition: Add benzaldehyde (10 g) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-nitration or oxidation to benzoic acid.

-

In-Process Control (IPC) - Validation: After 2 hours, withdraw a 0.1 mL aliquot, quench in 1 mL ice water, and extract with 1 mL ethyl acetate. Run a TLC (Hexanes:EtOAc 8:2) under UV (254 nm). The disappearance of the high-Rf benzaldehyde spot validates reaction completion.

-

Isolation: Pour the bulk mixture over 200 g of crushed ice. The product will precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Paradigm 2: Organometallic Formylation (Bouveault Aldehyde Synthesis)

Theoretical Mechanism

When a meta-substituted functionality cannot be installed via EAS (e.g., alkyl or alkoxy groups), chemists rely on the[1]. This method converts a 3-substituted aryl halide into an aldehyde using N,N-dimethylformamide (DMF) as the formylating agent[2].

The mechanistic brilliance of this reaction lies in the stability of the intermediate. Following metal-halogen exchange (yielding an aryl-lithium or Grignard reagent), the nucleophile attacks the electrophilic carbonyl carbon of DMF. This forms a tetrahedral hemiaminal intermediate . Because the lithium or magnesium ion tightly coordinates with both the oxygen and nitrogen atoms, this intermediate is stable in situ[3]. It does not collapse to the aldehyde during the reaction, which prevents a second equivalent of the organometallic reagent from attacking and forming an unwanted secondary alcohol. Only upon deliberate aqueous acidic workup does the intermediate collapse to yield the 3-substituted benzaldehyde.

Fig 2: The Bouveault aldehyde synthesis mechanism via a stable hemiaminal.

Self-Validating Protocol: Synthesis of 3-Methoxybenzaldehyde

Causality Note: Strict anhydrous conditions are non-negotiable. Any moisture will prematurely protonate the aryl-lithium intermediate, yielding the des-halogenated byproduct (anisole).

-

Lithiation: Dissolve 3-bromoanisole (10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool to -78 °C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

-

IPC - Lithiation Check: Withdraw a 0.2 mL aliquot and quench with

. Analyze via GC-MS. The presence of 3-deuteroanisole confirms complete metal-halogen exchange. -

Formylation: Add anhydrous DMF (15 mmol) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Hydrolysis: Quench the reaction with 1 M HCl (20 mL) to collapse the hemiaminal. Extract with diethyl ether (3 x 20 mL), wash with brine, dry over

, and concentrate.

Paradigm 3: Pd-Catalyzed meta-C–H Functionalization

Theoretical Mechanism

The most advanced methodology for synthesizing complex 3-substituted benzaldehydes bypasses pre-functionalized halides altogether. Utilizing a Catellani-type relay, demonstrated the direct meta-C–H functionalization of benzaldehydes using a transient directing group (TDG) and a norbornene (NBE) mediator[4][5].

An amine additive reversibly condenses with the benzaldehyde to form an imine. This imine acts as a directing group, coordinating to Palladium(II) and forcing ortho-C–H activation. Next, NBE inserts into the Aryl-Pd bond. The steric bulk of the NBE moiety prevents functionalization at the ortho position and acts as a molecular "crane," swinging the Pd center to activate the adjacent meta-C–H bond. Following oxidative addition of an aryl iodide and reductive elimination at the meta position, NBE is extruded via

Fig 3: Catalytic cycle for Pd/NBE-mediated meta-C-H functionalization.

Self-Validating Protocol: meta-Arylation of Benzaldehyde

Causality Note: The use of a transient directing group eliminates the need for stoichiometric installation and removal of protecting groups, vastly improving atom economy.

-

Setup: In a sealed tube under nitrogen, combine benzaldehyde (0.2 mmol), aryl iodide (0.6 mmol),

(10 mol%), 2-carbomethoxynorbornene (NBE-CO2Me, 20 mol%), transient amine ligand (e.g., glycine derivative, 20 mol%), and -

Internal Standard Addition: Add exactly 10

L of dodecane. This serves as an inert internal standard for GC-FID tracking. -

Reaction: Heat the mixture to 90 °C for 24 hours.

-

IPC - Conversion Check: Cool the reaction, dilute a 10

L aliquot with ethyl acetate, filter through a micro-plug of silica, and inject into the GC-FID. Compare the product peak area against the dodecane standard to quantify conversion. -

Workup: Filter the bulk mixture through Celite, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 3-arylbenzaldehyde.

Comparative Data Analysis

To guide synthetic route design, the following table summarizes the operational parameters of the three paradigms:

| Methodology | Primary Mechanism | Regioselectivity | Substrate Scope / Tolerance | Scalability & Safety |

| EAS (Nitration/Halogenation) | Electrophilic attack on deactivated ring | Strictly meta | Low. Sensitive groups (e.g., ethers, alkenes) will oxidize or degrade. | High. Easily scaled to multi-kg, but requires hazardous reagent handling (e.g., fuming |

| Bouveault Synthesis | Nucleophilic addition to DMF | Dictated by starting halide position | Moderate. Intolerant of acidic protons (OH, NH) or electrophilic centers (esters, ketones). | Moderate. Requires cryogenic temperatures (-78 °C) and strict anhydrous conditions. |

| Pd/NBE meta-C–H Activation | Catellani-type relay via transient imine | Strictly meta to the formyl group | High. Tolerates a wide array of functional groups due to mild catalytic conditions. | Low to Moderate. Currently limited by catalyst cost and complex ligand synthesis, ideal for late-stage API functionalization. |

References

-

Bouveault, L. (1904). "Modes de formation et de préparation des aldéhydes saturées de la série grasse". Bulletin de la Société Chimique de France. 31: 1306–1322.

-

ChemEurope Encyclopedia. "Bouveault aldehyde synthesis - Reaction mechanism and variations".

-

Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Farmer, M. E., Wang, P., Shi, H., & Yu, J.-Q. (2018). "Palladium Catalyzed meta-C-H Functionalization of Masked Aromatic Aldehydes". ACS Catalysis, 8(8), 7362-7367.

-

Wang, J., Dong, G. (2019). "Palladium/Norbornene Cooperative Catalysis". Chemical Reviews, 119(12), 7478-7528.

Sources

- 1. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 2. Bouveault_aldehyde_synthesis [chemeurope.com]

- 3. search.library.uq.edu.au [search.library.uq.edu.au]

- 4. Palladium Catalyzed meta-C-H Functionalization of Masked Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Highly Selective Reductive Amination of 3-Formylbenzaldehyde with N-Methylcyclohexylamine

Introduction and Synthetic Rationale

The reductive amination of carbonyl compounds is a cornerstone transformation in pharmaceutical development and materials science, enabling the rapid assembly of complex, structurally diverse amines. When reacting a dialdehyde such as 3-formylbenzaldehyde (isophthalaldehyde) with a secondary amine like N-methylcyclohexylamine , the synthetic chemist faces a distinct chemoselectivity challenge: controlling the reaction to yield either the desymmetrized mono-amine or the fully elaborated bis-tertiary amine.

This application note details a highly optimized, one-pot protocol for the synthesis of the bis-aminated adduct: 1,3-bis((cyclohexyl(methyl)amino)methyl)benzene. We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source. As established in the seminal methodology by Abdel-Magid et al. , STAB is vastly superior to Sodium Cyanoborohydride (NaCNBH₃) for this transformation. STAB exhibits exceptional mildness, avoiding the direct reduction of the starting aldehyde to an alcohol, and eliminates the generation of highly toxic hydrogen cyanide gas during aqueous workup.

Mechanistic Pathway

The reaction proceeds via a cascade sequence. The secondary amine (N-methylcyclohexylamine) nucleophilically attacks the electrophilic carbonyl carbon of 3-formylbenzaldehyde to form a transient hemiaminal. Subsequent dehydration yields a highly reactive iminium ion intermediate. Because STAB is a mild reducing agent, it selectively donates a hydride to the electrophilic iminium species at a rate significantly faster than it reduces the unreacted aldehyde, ensuring high yields of the target tertiary amine .

Reaction mechanism for the reductive amination of 3-formylbenzaldehyde.

Reaction Optimization and Quantitative Data

The choice of solvent and stoichiometric ratios dictates the success of this reaction. 1,2-Dichloroethane (DCE) is the optimal solvent because it provides the ideal dielectric constant to stabilize the iminium transition state while maintaining the solubility of the STAB reagent. The table below summarizes the optimization parameters for targeting either the mono- or bis-adduct.

| Entry | Aldehyde (eq) | Amine (eq) | Reducing Agent (eq) | Solvent | Temp (°C) | Major Product | Isolated Yield (%) |

| 1 | 1.0 | 2.5 | STAB (3.0) | DCE | 20 | Bis-aminated | 88 |

| 2 | 1.0 | 2.5 | STAB (3.0) | THF | 20 | Bis-aminated | 75 |

| 3 | 1.0 | 0.9 | STAB (1.2) | DCE | 0 to 20 | Mono-aminated | 62 |

| 4 | 1.0 | 2.5 | NaCNBH₃ (3.0) | MeOH | 20 | Bis-aminated | 68* |

*Note: Entry 4 resulted in a complex mixture containing ~15% of the diol byproduct due to direct aldehyde reduction by NaCNBH₃.

Experimental Methodology

Workflow Visualization

Step-by-step experimental workflow for the one-pot reductive amination.

Step-by-Step Protocol: Synthesis of the Bis-Aminated Adduct

This protocol is designed as a self-validating system. In-process checks are embedded to ensure reaction fidelity before proceeding to the next step.

Materials Required:

-

3-Formylbenzaldehyde (1.0 mmol, 134.1 mg)

-

N-Methylcyclohexylamine (2.5 mmol, 283.0 mg)

-

Sodium Triacetoxyborohydride (STAB) (3.0 mmol, 635.8 mg)

-

Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 3-formylbenzaldehyde (134.1 mg, 1.0 eq) and dissolve in 10 mL of anhydrous DCE.

-

Imine Formation: Cool the solution to 0 °C using an ice-water bath. Syringe in N-methylcyclohexylamine (283.0 mg, 2.5 eq) dropwise over 5 minutes.

-

Causality: Cooling mitigates the exothermic nature of the initial nucleophilic attack.

-

Validation Check 1: Stir for 30 minutes at room temperature. A slight yellowing of the solution indicates iminium ion formation.

-

-

Reduction: Re-cool the reaction mixture to 0 °C. Add STAB (635.8 mg, 3.0 eq) portion-wise over 10 minutes.

-

Causality: Portion-wise addition prevents a rapid temperature spike, which could lead to competitive reduction of the aldehyde to the alcohol.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 12–16 hours.

-

Validation Check 2: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot (R_f ~0.6) should completely disappear, replaced by a highly polar, ninhydrin-active baseline spot (the amine product).

-

-

Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases.

-

Causality: STAB releases acetic acid as a byproduct. If the reaction is not neutralized (pH > 8), the newly formed tertiary amine will remain protonated and will be lost to the aqueous layer during extraction.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH 95:5 with 1% Triethylamine) to yield the pure bis-amine.

-

Causality: The addition of 1% Triethylamine to the eluent prevents the basic tertiary amine product from streaking on the acidic silica gel.

-

Analytical Characterization

To validate the structural integrity of the synthesized 1,3-bis((cyclohexyl(methyl)amino)methyl)benzene, perform ¹H NMR (400 MHz, CDCl₃).

-

Self-Validation Markers: The complete disappearance of the highly deshielded aldehyde proton singlet at ~10.0 ppm confirms full conversion.

-

Product Confirmation: Look for the appearance of a sharp singlet integrating to 6 protons at ~2.15 ppm (N-CH₃ groups) and a singlet integrating to 4 protons at ~3.50 ppm (benzylic CH₂ groups). The cyclohexyl protons will appear as a broad multiplet between 1.0–1.9 ppm.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Mora, A.-S., Tayouo, R., Boutevin, B., & Caillol, S. (2019). Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets. Polymers, 11(9), 1468. URL:[Link]

Application Note: Structural Elucidation of Aminomethylated Benzaldehydes using NMR and Mass Spectrometry

Introduction: The Significance of Aminomethylated Benzaldehydes and the Role of Structural Analysis

Aminomethylated benzaldehydes are a class of organic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. Their inherent reactivity, stemming from the aldehyde functional group, makes them valuable intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules, including kinase inhibitors and various heterocyclic systems.[1][2] The precise characterization of these molecules is paramount to ensure the identity, purity, and stability of synthetic intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural elucidation of these compounds.[3] This application note provides a comprehensive guide to the analysis of aminomethylated benzaldehydes, offering detailed protocols and insights into spectral interpretation.

I. Foundational Principles: NMR and Mass Spectrometry in Concert

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the chemical environment, connectivity, and stereochemistry of atoms.[4] In contrast, mass spectrometry offers precise molecular weight determination and valuable structural information through the analysis of fragmentation patterns.[5] When used in tandem, these techniques provide a holistic and definitive structural characterization of aminomethylated benzaldehydes.

II. Experimental Workflow: A Roadmap to Structural Confirmation

The successful analysis of aminomethylated benzaldehydes hinges on a systematic workflow that encompasses meticulous sample preparation, acquisition of high-quality spectral data, and rigorous data interpretation.

Figure 1: A generalized workflow for the structural analysis of aminomethylated benzaldehydes.

III. NMR Spectroscopic Analysis: From Sample Preparation to Spectral Interpretation

The quality of NMR spectra is profoundly influenced by sample preparation. Therefore, adherence to best practices is critical for obtaining high-resolution data amenable to unambiguous interpretation.

Protocol 1: NMR Sample Preparation

-

Sample Purity: Ensure the aminomethylated benzaldehyde sample is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[6] Commonly used solvents include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[7]

-

Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg/mL is generally sufficient.[6] For ¹³C NMR, which is inherently less sensitive, a higher concentration approaching saturation is recommended to reduce acquisition time.[6]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[8]

-

Volume: The final sample volume should be approximately 0.5-0.6 mL, corresponding to a height of about 4 cm in a standard 5 mm NMR tube.[8]

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy is a rapid and informative technique for characterizing aminomethylated benzaldehydes. The spectrum provides key information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons.

Key Diagnostic Signals for Aminomethylated Benzaldehydes:

-

Aldehyde Proton (-CHO): This proton appears as a distinct singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[9][10] Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The protons on the benzaldehyde ring resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm.[9] The substitution pattern of the amino and aminomethyl groups will influence the chemical shifts and coupling patterns of these protons.

-

Aminomethyl Protons (-CH₂-N): The methylene protons of the aminomethyl group typically appear as a singlet between δ 3.5 and 4.5 ppm.

-

Amino Protons (-NH₂): The chemical shift of the amino protons can vary widely and is dependent on factors such as solvent, concentration, and temperature.[10] These signals are often broad and may not show coupling to adjacent protons. In some cases, they can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing the peak to disappear, which can be a useful diagnostic tool.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and often provides a distinct signal for each unique carbon atom.[11]

Characteristic ¹³C Chemical Shifts:

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | 190 - 200 |

| Aromatic Carbons (C-Ar) | 110 - 160 |

| Aminomethyl Carbon (-CH₂-N) | 40 - 60 |

Note: These values are approximate and can be influenced by the specific substitution pattern and solvent used.[12][13]

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight of aminomethylated benzaldehydes and for gaining structural insights through the analysis of their fragmentation patterns.[14]

Protocol 2: Sample Preparation for Mass Spectrometry

-

Sample Purity: As with NMR, a pure sample is crucial for obtaining a clean mass spectrum.

-

Solvent Selection: Dissolve the sample in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization).

-

Concentration: A typical concentration for ESI-MS is in the range of 1-10 µg/mL.

Ionization Techniques

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like aminomethylated benzaldehydes. It typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile and thermally stable aminomethylated benzaldehydes, GC-MS can be employed. Electron Impact (EI) ionization is commonly used in GC-MS, which can lead to extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule.

Interpreting the Mass Spectrum of Aminomethylated Benzaldehydes

The fragmentation of aminomethylated benzaldehydes in the mass spectrometer provides valuable structural information. The fragmentation patterns are often predictable and can be used to confirm the presence of key functional groups.

Common Fragmentation Pathways:

-

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can result in an [M-H]⁺ ion.[16]

-

Loss of the Aldehyde Group (M-29): Fragmentation can lead to the loss of the -CHO group, resulting in an [M-29]⁺ ion.[14][17]

-

Loss of Carbon Monoxide (M-28): Rearrangement and loss of CO can occur, leading to an [M-28]⁺ fragment.[16]

-

Benzylic Cleavage: The bond between the aromatic ring and the aminomethyl group can cleave, leading to the formation of a stable benzyl cation or a substituted benzyl cation.[5]

Figure 2: Common fragmentation pathways for aminomethylated benzaldehydes in mass spectrometry.

V. Data Integration and Structural Confirmation

The definitive structural elucidation of an aminomethylated benzaldehyde is achieved by integrating the data from both NMR and mass spectrometry. The molecular formula can be confirmed by high-resolution mass spectrometry (HRMS), while the precise arrangement of atoms and functional groups is determined by the detailed analysis of ¹H and ¹³C NMR spectra, including 2D NMR techniques such as COSY and HSQC if necessary.

VI. Troubleshooting and Advanced Considerations

-

Poorly Resolved NMR Spectra: Broad peaks in NMR can be due to sample aggregation, the presence of paramagnetic impurities, or chemical exchange.[4] Ensure proper sample filtration and consider varying the sample concentration or temperature.

-

Aldehyde Reactivity: Benzaldehydes can be susceptible to oxidation to carboxylic acids. It is important to use pure starting materials and solvents and to analyze samples promptly after preparation.

-

Derivatization for Enhanced MS Sensitivity: In cases of low ionization efficiency, derivatization of the aldehyde group can be employed to enhance detection in mass spectrometry.[18][19]

VII. Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural analysis of aminomethylated benzaldehydes. By following the protocols and interpretation guidelines outlined in this application note, researchers can confidently determine the structure and purity of these important synthetic intermediates, thereby ensuring the integrity of their chemical research and drug development endeavors.

References

- University of California, Riverside. NMR Sample Preparation.

- University of Notre Dame. Sample preparation.

- Zhu, C., et al. (2018). 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. Organic Letters.

- Royal Society of Chemistry. Supporting Information.

- ResearchGate. Aminomethyl Salicylaldehydes Lock onto a Surface Lysine by Forming an Extended Intramolecular Hydrogen Bond Network.

- Royal Society of Chemistry. Supplementary Data.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Chaluvaraju, K.C., & Ishwarbhat, K. (2009). NOTE Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. E-Journal of Chemistry.

- University College London. Sample Preparation.

- Zhang, Q., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites.

- Cornell University. NMR Sample Preparation.

- Brown, W.P. C7H6O C6H5CHO mass spectrum of benzaldehyde. Doc Brown's Advanced Organic Chemistry.

- Smith, A.B., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values.

- Steffen's Chemistry Pages. 13C chemical shifts.

- Starkey, L.S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.

- University of California, Los Angeles. Mass Spectrometry: Fragmentation.

- Brown, W.P. C7H6O C6H5CHO low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry.

- Badu, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences.

- BOC Sciences. (2026). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.

- Al-Khelaifi, F., et al. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... In: Metabolomics - Emerging Technology and Research. IntechOpen.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 4. organomation.com [organomation.com]

- 5. fiveable.me [fiveable.me]

- 6. mun.ca [mun.ca]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]

Application Notes & Protocols for 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde: A Versatile Bifunctional Intermediate

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the synthesis and application of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde (CAS No. 1443340-60-0). This bifunctional molecule serves as a valuable chemical intermediate, integrating an electrophilic aldehyde for carbon-carbon and carbon-nitrogen bond formation with a nucleophilic and basic tertiary amine, offering a unique scaffold for chemical library synthesis and drug discovery.

Introduction and Compound Profile

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is a substituted aromatic aldehyde that belongs to the class of organic building blocks combining amine and aryl functionalities.[1] Its structure is notable for three key regions:

-

Aromatic Benzaldehyde Core: The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and various condensations.[2]

-

Tertiary Amine Group: The N-methylcyclohexylamine moiety provides a basic center, which can be crucial for modulating the physicochemical properties of derivative compounds, such as solubility and pKa. It can also participate in salt formation or act as a directing group.

-

Flexible Methylene Linker: The benzyl-amine linkage provides rotational flexibility, allowing the aminocyclohexyl group to adopt various conformations, a desirable trait when designing ligands for biological targets.

The strategic placement of these groups makes this compound an attractive starting point for synthesizing complex molecules with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1443340-60-0 | BLDpharm[1] |

| Molecular Formula | C₁₅H₂₁NO | BLDpharm[1] |

| Molecular Weight | 231.33 g/mol | BLDpharm[1] |

| Appearance | (Predicted) Pale yellow oil or low-melting solid | N/A |

| Boiling Point | (Predicted) > 300 °C at 760 mmHg | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | N/A |

Synthesis of the Intermediate: A Reductive Amination Approach

The most direct and efficient method for synthesizing the title compound is through the reductive amination of 3-formylbenzaldehyde with N-methylcyclohexylamine. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a hydride-based reducing agent.

Causality Behind Protocol Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is milder and more selective for imines and iminium ions than other hydrides like sodium borohydride (NaBH₄). Its mildness prevents the undesired reduction of the starting aldehyde. The reaction can be performed as a one-pot procedure without the need for strict pH control.

-

Solvent: Dichloromethane (DCM) is an excellent non-protic solvent for this reaction, ensuring the solubility of all reactants and intermediates without interfering with the reaction mechanism.

-

Stoichiometry: A slight excess of the amine and reducing agent is used to drive the reaction to completion.

Protocol 2.1: Synthesis of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

Materials:

-

3-Formylbenzaldehyde (1.0 eq)

-

N-Methylcyclohexylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-formylbenzaldehyde (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

-

Add N-methylcyclohexylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Caption: One-pot synthesis via reductive amination.

Application Protocols: Leveraging the Aldehyde Moiety

The aldehyde functional group is the primary site for derivatization, enabling the extension of the molecular scaffold.

Protocol 3.1: Tandem Reductive Amination for Diamine Synthesis

This protocol demonstrates how to use the intermediate to synthesize a more complex diamine structure, a common motif in pharmacologically active compounds.

Rationale: This second reductive amination uses the newly synthesized aldehyde to react with a primary amine (e.g., aniline). This showcases the utility of the intermediate in building libraries through sequential reactions.

Step-by-Step Procedure:

-

Dissolve 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde (1.0 eq) and aniline (1.1 eq) in anhydrous DCM.

-

Add two drops of glacial acetic acid to catalyze imine formation. Stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) and stir overnight at room temperature.

-

Perform an aqueous workup as described in Protocol 2.1.

-

Purify by column chromatography to yield N-(3-((cyclohexyl(methyl)amino)methyl)benzyl)aniline.

Caption: Workflow for secondary amine synthesis.

Protocol 3.2: Olefination via Wittig Reaction

This protocol converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond. This is a classic strategy for linking aromatic cores.

Rationale: The Wittig reaction is a highly reliable method for forming alkenes with good control over stereochemistry (though a mix of E/Z isomers is common without specialized ylides). It demonstrates the conversion of the polar aldehyde into a non-polar, rigid stilbene-like linker.

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Potassium tert-butoxide (KOtBu) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde (1.0 eq)

Step-by-Step Procedure:

-

In a flame-dried, two-neck flask under inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 eq) portion-wise. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

-

Add a solution of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography. Triphenylphosphine oxide is a major byproduct that must be carefully separated.

Protocol 3.3: Oxidation to a Carboxylic Acid

This protocol transforms the aldehyde into a carboxylic acid, providing a handle for amide bond formation or other carboxylate chemistry.

Rationale: The Pinnick oxidation is chosen for its exceptional chemoselectivity. It reliably oxidizes aldehydes to carboxylic acids in the presence of many other functional groups, including the tertiary amine, which will not be affected under these mild, buffered conditions.

Materials:

-

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde (1.0 eq)

-

tert-Butanol and water (solvent system)

-

2-Methyl-2-butene (2-Me-2-ene) (4.0 eq)

-

Sodium chlorite (NaClO₂) (1.5 eq)

-

Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

Step-by-Step Procedure:

-

Dissolve the aldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (4.0 eq), which acts as a scavenger for the hypochlorite byproduct.

-

In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

-

Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.

-

Stir vigorously for 4-8 hours until the reaction is complete (monitored by TLC).

-

Adjust the pH to ~8-9 with 1M NaOH and wash with diethyl ether to remove the 2-methyl-2-butene and its byproducts.

-

Re-acidify the aqueous layer to pH ~3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄ and concentrate to yield the carboxylic acid.

Safety and Handling

-

Hazard Profile: While specific toxicology data for this compound is not available, it should be handled with care. Structurally related benzaldehydes can be irritants to the skin, eyes, and respiratory tract.[4] Tertiary amines can also be corrosive and harmful if swallowed or inhaled.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (argon or nitrogen) is recommended to prevent the slow oxidation of the aldehyde to the carboxylic acid.[5]

Conclusion

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is a highly valuable and versatile chemical intermediate. Its bifunctional nature allows for a diverse range of subsequent chemical transformations, making it an ideal scaffold for building libraries of complex molecules for screening in drug discovery and materials science. The protocols outlined in this document provide a robust framework for its synthesis and derivatization, empowering researchers to leverage its full synthetic potential.

References

-

PubChem. p-Cyclohexylbenzaldehyde. National Institutes of Health. [Link]

-

PubChem. 3-(Aminomethyl)benzaldehyde. National Institutes of Health. [Link]

-

Filo. Draw the product of each reaction. A. [Benzaldehyde structure] Rea... [Link]

-

Ito, M., et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7710–7728. [Link]

-

ResearchGate. Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. [Link]

-

ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. [Link]

-

MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. [Link]

Sources

- 1. 1443340-60-0|3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Cyclohexylbenzaldehyde | C13H16O | CID 119689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-[(dimethylamino)methyl]benzaldehyde | 80708-77-6 [sigmaaldrich.com]

Evaluating the Anticancer Potential of N-Alkylated Benzaldehydes: A Detailed Guide to In Vitro Assessment

Introduction: The Rationale for Investigating N-Alkylated Benzaldehydes

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Benzaldehyde and its derivatives have emerged as a promising class of compounds, with some demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3] N-alkylation of the benzaldehyde scaffold offers a versatile strategy to modulate the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can profoundly influence its biological activity and pharmacokinetic profile. This strategic modification can enhance cellular uptake, improve target engagement, and potentially overcome mechanisms of drug resistance.[4] Recent studies have highlighted that some benzaldehyde derivatives can induce apoptosis and cause cell cycle arrest, suggesting multiple avenues for therapeutic intervention.[1] Furthermore, the anticancer activity of benzaldehyde has been linked to the inhibition of key signaling proteins, such as 14-3-3ζ, which are involved in treatment resistance and metastasis.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-alkylated benzaldehydes for their anticancer activity. We will delve into the core experimental protocols, the scientific principles underpinning these assays, and the interpretation of the resulting data.

I. Preliminary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

The initial step in evaluating a library of novel N-alkylated benzaldehydes is to determine their general cytotoxicity across a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for this purpose.[8] It relies on the ability of SRB, a bright pink aminoxanthene dye, to bind electrostatically to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, correlates with the number of viable cells.

Causality Behind Experimental Choices:

-

Why SRB? Unlike metabolic-based assays (e.g., MTT), the SRB assay is less prone to interference from compounds that affect cellular metabolism without necessarily causing cell death.[8] Fixation with TCA precipitates total cellular protein, providing a stable endpoint that is less transient than metabolic activity.

-

Cell Line Selection: A diverse panel of cancer cell lines is crucial to assess the spectrum of activity. It is recommended to include cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and with varying genetic backgrounds (e.g., p53 wild-type vs. mutant). Including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is essential to determine a preliminary selectivity index.[9]

Experimental Protocol: SRB Assay

-

Cell Seeding: Seed cancer cells in 96-well microtiter plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the N-alkylated benzaldehyde derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

-

Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[8]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 564 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Data Presentation: IC50 Values of N-Alkylated Benzaldehydes

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

| N-benzyl-4-nitrobenzaldehyde | A549 (Lung) | 0.48 ± 0.05 | >10 |

| N-ethyl-4-chlorobenzaldehyde | MCF-7 (Breast) | 8.4 | 5.2 |

| N-propyl-2-hydroxybenzaldehyde | HL-60 (Leukemia) | 2.5 | 8.1 |

| Doxorubicin (Positive Control) | A549 (Lung) | 0.12 ± 0.02 | 1.5 |

Note: The Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancerous cell line. A higher SI indicates greater selectivity for cancer cells.[9]

II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once promising cytotoxic compounds are identified, the next critical step is to investigate their mechanism of action. Many effective anticancer drugs induce programmed cell death, known as apoptosis, or disrupt the normal progression of the cell cycle.[10][11]

A. Assessment of Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes.[10] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[13][14]

Causality Behind Experimental Choices:

-

Why Annexin V/PI? This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[13] This provides a more nuanced understanding of the mode of cell death induced by the test compounds.

-

Flow Cytometry: Flow cytometry is the preferred method for analyzing Annexin V/PI stained cells as it allows for the rapid quantitative analysis of a large population of individual cells.[13][14]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with the N-alkylated benzaldehyde derivatives at their respective IC50 concentrations for 24 or 48 hours. Include vehicle and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each treatment group.

-

Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[15]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-